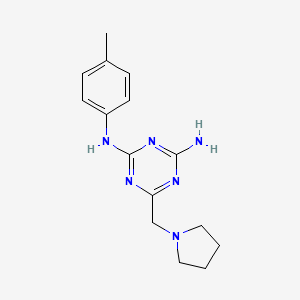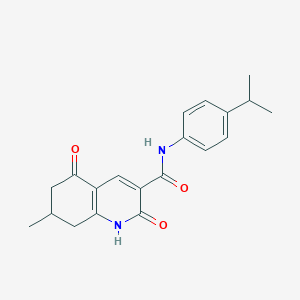
4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one, also known as Ro 15-4513, is a chemical compound that belongs to the benzodiazepine family. It is a potent and selective antagonist of the GABAA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. Ro 15-4513 has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications.
Mécanisme D'action
4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one 15-4513 acts as a competitive antagonist of the GABAA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By binding to the receptor, this compound 15-4513 blocks the action of GABA, leading to the inhibition of neuronal activity. This results in the anxiogenic and convulsant effects of this compound 15-4513.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and to decrease the release of serotonin in the brain. This compound 15-4513 has also been shown to increase the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. In addition, this compound 15-4513 has been shown to induce seizures and to increase anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one 15-4513 has several advantages for use in laboratory experiments. It is a potent and selective antagonist of the GABAA receptor, which makes it a valuable tool for investigating the role of the receptor in various physiological and pathological conditions. This compound 15-4513 is also relatively easy to synthesize and is commercially available. However, this compound 15-4513 has some limitations, including its anxiogenic and convulsant effects, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one 15-4513. One possible direction is to investigate the effects of this compound 15-4513 on other neurotransmitter systems and to explore its potential as a treatment for other neurological disorders. Another direction is to develop new analogs of this compound 15-4513 that have improved pharmacological properties and fewer side effects. Finally, further research is needed to better understand the mechanisms underlying the anxiogenic and convulsant effects of this compound 15-4513 and to develop strategies to mitigate these effects.
Méthodes De Synthèse
The synthesis of 4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one 15-4513 involves the reaction of 2-ethylbenzoyl chloride with 4-benzyl-3-ethyl-1,4-diazepin-5-one in the presence of a base, such as triethylamine. The reaction yields this compound 15-4513 as a white crystalline solid with a melting point of 154-156°C.
Applications De Recherche Scientifique
4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one 15-4513 has been widely used in scientific research to study the role of the GABAA receptor in various physiological and pathological conditions. It has been shown to be effective in the treatment of anxiety, epilepsy, and alcohol withdrawal syndrome. This compound 15-4513 has also been used to investigate the effects of alcohol on the brain and to develop new drugs for the treatment of alcoholism.
Propriétés
IUPAC Name |
4-benzyl-3-ethyl-1-(2-ethylbenzoyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-3-19-12-8-9-13-21(19)23(27)24-15-14-22(26)25(20(4-2)17-24)16-18-10-6-5-7-11-18/h5-13,20H,3-4,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXITEITDHUTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321607.png)
![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5321631.png)

![2-oxo-N-phenyl-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]acetamide](/img/structure/B5321639.png)
![2-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5321645.png)


![4-[5-(methylsulfonyl)-4-piperidin-3-ylpyrimidin-2-yl]morpholine](/img/structure/B5321660.png)
![2-(1,2-benzisoxazol-3-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5321666.png)
![5-methoxy-2-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4(1H)-pyridinone](/img/structure/B5321670.png)
![1-benzyl-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5321675.png)
![N'-[1-(2-nitrophenyl)ethylidene]carbamohydrazonothioic acid](/img/structure/B5321685.png)
![6-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5321694.png)